2,2-Dimethyl-3(2H)-furanone

Description

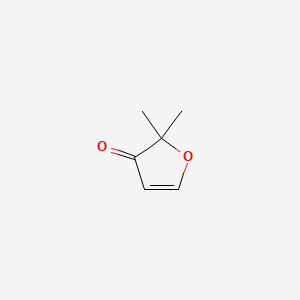

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNICCSXGONRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188787 | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35298-48-7 | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 2,2-Dimethyl-3(2H)-furanone: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dimethyl-3(2H)-furanone. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the spectroscopic analysis of this compound. While publicly available spectroscopic data for this compound is limited, this guide will leverage data from its close structural isomer, 2,5-dimethyl-3(2H)-furanone, to provide a detailed interpretative framework. This approach allows for a robust understanding of the expected spectroscopic behavior of the target molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. It belongs to the furanone family, which are five-membered rings containing an oxygen atom and a ketone group. The 2,2-dimethyl substitution pattern significantly influences its chemical and spectroscopic properties.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 112.13 g/mol | Sigma-Aldrich[1] |

| CAS Number | 35298-48-7 | Sigma-Aldrich[1] |

| Form | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 46-47 °C at 18 mmHg | Sigma-Aldrich[1] |

| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.455 | Sigma-Aldrich[1] |

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The following Graphviz diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample like this compound, the following "neat" sample preparation method is efficient and widely used[2]:

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Data Interpretation

While a specific spectrum for this compound is not publicly available, we can predict the key absorption bands based on its functional groups and by referencing the spectrum of its isomer, 2,5-dimethyl-3(2H)-furanone[3].

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |

| ~1750-1730 | Strong | C=O stretching (α,β-unsaturated γ-lactone) |

| ~1650-1600 | Medium | C=C stretching (enol ether) |

| ~1200-1000 | Strong | C-O stretching (enol ether and lactone) |

The most prominent peak is expected to be the C=O stretch of the lactone, which is conjugated with the C=C double bond. This conjugation typically lowers the stretching frequency compared to a saturated lactone. The C-O stretching bands will also be strong and characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of an organic compound is as follows[4]:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve high resolution.

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal of interest.[5]

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift axis using the TMS signal.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation

Based on the structure of this compound and data from its 2,5-dimethyl isomer[6], the following ¹H NMR signals are predicted:

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 6H | 2 x -CH₃ at C2 |

| ~6.0 | Doublet | 1H | =CH at C4 |

| ~7.2 | Doublet | 1H | =CH at C5 |

The two methyl groups at the C2 position are equivalent and will appear as a single peak with an integration of 6H. The two vinyl protons at C4 and C5 will be coupled to each other, resulting in two doublets. The exact chemical shifts will be influenced by the electron-withdrawing effect of the adjacent carbonyl and oxygen atoms.

¹³C NMR Data Interpretation

The predicted ¹³C NMR spectrum of this compound, with reference to data for furanone derivatives, is as follows:

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | 2 x -CH₃ at C2 |

| ~90 | C2 (quaternary) |

| ~120 | C4 |

| ~150 | C5 |

| ~205 | C3 (C=O) |

The carbonyl carbon (C3) will be the most downfield signal. The quaternary carbon (C2) will also be significantly downfield due to the two attached methyl groups and the neighboring oxygen atom. The two vinyl carbons (C4 and C5) will have distinct chemical shifts due to their different electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Experimental Protocol: GC-MS Analysis

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

Separation: The compound will be vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for GC-MS analysis of a volatile compound.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight. The fragmentation pattern of furanones is often characterized by the loss of small, stable molecules and radical fragments[8][9].

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular ion) |

| 97 | [M - CH₃]⁺ |

| 84 | [M - CO]⁺ |

| 69 | [M - CH₃ - CO]⁺ or [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ |

| 43 | [CH₃CO]⁺ |

The fragmentation is likely to be initiated by the loss of a methyl group to form a stable cation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for cyclic ketones. The relative abundance of these fragments will provide further confirmation of the proposed structure.

Conclusion

This technical guide has outlined the key spectroscopic techniques and expected data for the characterization of this compound. By combining IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a comprehensive structural elucidation can be achieved. While direct spectroscopic data for this specific compound is not widely available, the analysis of its structural isomer, 2,5-dimethyl-3(2H)-furanone, and the application of fundamental spectroscopic principles provide a robust framework for its identification and characterization in research and drug development settings. The provided experimental protocols offer a starting point for laboratory analysis, which can be further optimized based on the specific instrumentation and experimental goals.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) IR Spectrum [chemicalbook.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) 1H NMR spectrum [chemicalbook.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. imreblank.ch [imreblank.ch]

- 9. [PDF] Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3(2H)-furanone

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 2,2-Dimethyl-3(2H)-furanone. This molecule serves as a valuable heterocyclic building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. While numerous substituted furanones are described in the literature, this document focuses on the parent 2,2-dimethyl scaffold, presenting a robust, proposed synthetic pathway rooted in established chemical principles. We further provide a full suite of expected analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to serve as a benchmark for researchers validating the successful synthesis and purity of this compound. This guide is designed for practical application in a laboratory setting, offering not just protocols but the underlying scientific rationale for experimental choices.

Introduction and Strategic Importance

The 3(2H)-furanone core is a privileged scaffold found in numerous natural products and biologically active molecules.[1] The introduction of a gem-dimethyl group at the C2-position imparts specific steric and electronic properties, influencing the molecule's reactivity and potential biological interactions. This compound is a β-oxo enol ether, and its reactivity, including conjugate additions and photoannelation reactions to form complex cyclohexenone derivatives, makes it a versatile synthetic intermediate.[2] This guide addresses the need for a consolidated resource on its preparation and rigorous identification.

Below is a diagram illustrating the core structure of this compound with standard atom numbering for spectroscopic reference.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

While direct, published syntheses for the unsubstituted this compound are not abundant, a logical and efficient pathway can be constructed from readily available starting materials based on well-established organic transformations, such as the synthesis of substituted furanones from α-hydroxy methyl ketones.[3] The proposed two-step sequence involves the acylation of 3-hydroxy-3-methyl-2-butanone followed by an intramolecular cyclization.

Causality of the Synthetic Design

The chosen strategy hinges on forming the furanone ring through an intramolecular Dieckmann-type condensation or a related base-mediated cyclization.

-

Step 1 (Acylation): The synthesis begins with the protection/activation of the hydroxyl group of 3-hydroxy-3-methyl-2-butanone (a commercial α-hydroxy ketone) as an acetate ester. This step is crucial as it transforms the hydroxyl group into a good leaving group (acetate) for the subsequent cyclization reaction. Using a non-nucleophilic base like pyridine prevents side reactions.

-

Step 2 (Intramolecular Cyclization): The resulting keto-ester is then treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The base selectively deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetate group and displacing the acetate to form the five-membered furanone ring.

This sequence is efficient because it builds the required carbon framework first and then uses a reliable intramolecular reaction to form the heterocyclic ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,1-dimethyl-2-oxopropyl acetate

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-3-methyl-2-butanone (10.2 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add anhydrous pyridine (8.7 g, 8.9 mL, 110 mmol) via syringe.

-

Add acetyl chloride (8.2 g, 7.4 mL, 105 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with 1 M hydrochloric acid (HCl, 50 mL), followed by brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).

-

Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add anhydrous tetrahydrofuran (THF, 150 mL) to the washed NaH.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the crude 1,1-dimethyl-2-oxopropyl acetate from Step 1 in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently heat to reflux for 1 hour to ensure complete cyclization.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Add diethyl ether (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification

The crude product obtained from the synthesis is typically an oil that requires purification to remove starting materials and side products.

-

Primary Method: Vacuum Distillation: This is the most effective method for purifying the final product on a laboratory scale. The relatively low molecular weight and expected boiling point of this compound make it amenable to distillation under reduced pressure, which prevents thermal decomposition. The purified product should be collected as a colorless liquid.

Structural and Purity Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known spectral properties of furanones and related ketones.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are simple and diagnostic.

| Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.95 | Doublet (d) | 1H | H-4 (Olefinic) |

| ~ 7.20 | Doublet (d) | 1H | H-5 (Olefinic) |

| ~ 1.45 | Singlet (s) | 6H | C2-(CH ₃)₂ |

-

Expertise & Rationale: The olefinic protons H-4 and H-5 will appear as doublets due to coupling to each other. H-5 is expected to be further downfield than H-4 due to its position adjacent to the ring oxygen. The six protons of the two methyl groups at the C2 position are chemically equivalent and magnetically shielded by the adjacent sp³ carbon, resulting in a sharp singlet with an integration of 6H.[4]

| Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205.0 | C-3 (Ketone C=O) |

| ~ 150.0 | C-5 (Olefinic) |

| ~ 118.0 | C-4 (Olefinic) |

| ~ 85.0 | C-2 (Quaternary) |

| ~ 25.0 | C2-(C H₃)₂ |

-

Expertise & Rationale: The carbonyl carbon (C-3) is the most deshielded, appearing far downfield. The olefinic carbons (C-4, C-5) appear in the typical alkene region, with C-5 being further downfield due to its attachment to the electron-withdrawing oxygen. The quaternary C-2 carbon, also attached to oxygen, appears significantly downfield for an sp³ carbon. The two equivalent methyl carbons will give a single signal in the aliphatic region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

| Table 3: Predicted IR Absorption Frequencies | |

| Frequency (cm⁻¹) | Vibration Type |

| ~ 2980-2940 | C-H (sp³ methyl) stretch |

| ~ 1715 | C=O (α,β-unsaturated ketone) stretch |

| ~ 1620 | C=C (alkene) stretch |

| ~ 1150 | C-O-C (enol ether) stretch |

-

Expertise & Rationale: The most prominent and diagnostic peak will be the strong absorption from the conjugated ketone carbonyl (C=O) stretch, expected around 1715 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (~1725 cm⁻¹). The C=C stretch will be visible, and the strong C-O-C stretch confirms the furanone ring structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

| Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS) | ||

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 112 | [M]⁺ | Molecular Ion |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical (α-cleavage) |

| 84 | [M - CO]⁺ | Loss of carbon monoxide |

| 69 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |

| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Ring cleavage fragments |

-

Expertise & Rationale: The molecular ion peak at m/z 112 should be clearly visible. The most favorable initial fragmentation is likely α-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical to form a stable acylium ion at m/z 97.[6] Subsequent loss of carbon monoxide (a common fragmentation for cyclic ketones) from either the molecular ion or the [M-15]⁺ fragment would lead to peaks at m/z 84 and 69, respectively.

Conclusion

This guide outlines a technically sound and logical approach for the synthesis and comprehensive characterization of this compound. By leveraging fundamental reactions of organic chemistry, a reliable synthetic protocol is proposed. The detailed predictive analytical data provides researchers and drug development professionals with a robust framework for confirming the successful synthesis and ensuring the high purity of this valuable chemical intermediate. Adherence to these protocols and comparison with the provided spectral benchmarks will facilitate the confident application of this compound in further synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imreblank.ch [imreblank.ch]

2,2-Dimethyl-3(2H)-furanone mechanism of formation

An In-Depth Technical Guide to the Formation Mechanisms of 3(2H)-Furanones

Executive Summary

This technical guide provides a comprehensive exploration of the chemical and biochemical pathways leading to the formation of 3(2H)-furanones, a class of potent aroma compounds responsible for sweet, caramel-like, and fruity notes in a vast array of natural and processed foods. While the query specified 2,2-Dimethyl-3(2H)-furanone, the predominant body of scientific literature on formation mechanisms from natural precursors focuses on its isomer, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , also known by the trade name Furaneol®. Therefore, this guide will use HDMF as the principal subject to elucidate the core formation mechanisms, which are broadly applicable to this class of compounds. We will delve into the three primary routes of formation: the Maillard reaction, caramelization, and biosynthesis. By synthesizing data from seminal and recent studies, this document explains the causality behind precursor selection, the role of key intermediates, and the influence of reaction conditions, offering researchers and drug development professionals a foundational understanding of how these critical flavor molecules are generated.

Introduction to 3(2H)-Furanones

3(2H)-Furanones are heterocyclic organic compounds that constitute some of the most impactful aroma chemicals in the food and fragrance industries.[1] Their low odor thresholds mean that even minute quantities can significantly contribute to the sensory profile of products like strawberries, pineapple, coffee, and bread crust.[2][3] The most extensively studied member of this family is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), first identified as a product of the non-enzymatic browning reaction between an amino acid and a reducing sugar.[3] The formation of these molecules is not restricted to thermal processing; they are also synthesized via distinct biosynthetic pathways in plants and microorganisms.[3][4] Understanding these formation mechanisms is crucial for controlling and optimizing flavor development in thermally processed foods and for the biotechnological production of natural flavor compounds.

The primary pathways responsible for the generation of 3(2H)-furanones are summarized below.

Major Formation Pathways

The generation of 3(2H)-furanones can be broadly categorized into thermal degradation pathways (Maillard reaction and caramelization) and enzymatic pathways (biosynthesis).

The Maillard Reaction

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor formation in cooked foods.[3] This pathway is a significant source of HDMF and related furanones. The formation is generally understood to proceed via 2,3-enolization, leading to 1-deoxyosone intermediates.[5]

The classic pathway to HDMF involves the thermal degradation of specific sugars in the presence of amines or amino acids.[6]

-

6-Deoxyhexoses (e.g., Rhamnose): L-rhamnose is an exceptionally efficient precursor for HDMF, capable of producing yields greater than 40 mol% under optimized conditions.[2][7] The reaction involves the degradation of the rhamnose carbon skeleton to form the furanone ring.

-

Hexoses (e.g., Fructose, Glucose): Common hexoses like fructose and glucose are also major precursors of HDMF, particularly in foods where rhamnose is scarce.[2] The reaction proceeds through key intermediates such as acetylformoin [2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone].[6]

A fascinating and crucial discovery was that HDMF and its homologues can be formed from pentose sugars (five-carbon sugars like xylose and ribose), which would typically be expected to form furanones with one fewer methyl group (e.g., 4-hydroxy-5-methyl-3(2H)-furanone).[5][6] This occurs through a chain elongation mechanism involving Strecker aldehydes.

-

Amadori Compound Formation: The pentose reacts with an amino acid to form an Amadori compound.

-

Decomposition: This compound decomposes via 2,3-enolization to a C5 1-deoxydiketose.[6]

-

Strecker Degradation & Aldehyde Incorporation: The diketose reacts with other amino acids, causing them to undergo Strecker degradation to produce aldehydes. For example, glycine produces formaldehyde (a C1 unit) and alanine produces acetaldehyde (a C2 unit).

-

Chain Elongation: These Strecker aldehydes are incorporated into the C5 sugar fragment, leading to the formation of C6 structures that cyclize to form HDMF (from formaldehyde) or its ethyl- a homologue, homofuraneol (from acetaldehyde).[5][6]

Labeling experiments using 13C-labeled amino acids have confirmed the incorporation of Strecker degradation products into the pentose moiety to form the final furanone.[6] However, these studies also indicate that a portion of HDMF is formed through sugar fragmentation, suggesting multiple concurrent mechanisms.[6]

Caramelization

Caramelization is the thermal degradation of sugars in the absence of amino compounds.[8] This process, responsible for the color and flavor of caramel, also generates a variety of furan compounds.[9] The reaction pathway is influenced by pH and typically begins at temperatures above 120°C.[9][10]

The core mechanism involves:

-

Enolization: Sugars like glucose undergo enolization to form key enediol intermediates.[9]

-

Dehydration: These intermediates then undergo a series of dehydration reactions (elimination of water molecules) and cyclization to produce furan derivatives like 5-hydroxymethylfurfural (HMF).[8][9]

-

Fragmentation: At higher temperatures, sugar fragmentation via retro-aldol reactions can produce smaller, highly reactive compounds that contribute to the final flavor profile, which includes furanones.[9]

While the Maillard reaction is often a more efficient pathway for specific furanones like HDMF due to the involvement of nitrogen-containing intermediates, caramelization contributes significantly to the overall furan content in many thermally processed, high-sugar foods.[9]

Biosynthesis

In many fruits and some fermented products, HDMF is produced through enzymatic processes at ambient temperatures.[3][4]

-

In Fruits (e.g., Strawberry): The natural precursor for HDMF in strawberries has been identified as D-fructose-1,6-bisphosphate (FBP) , an intermediate of the pentose phosphate cycle.[11][12] Studies have shown that incubating ripening strawberries with D-fructose 6-phosphate significantly increases the production of furanones, suggesting it is a key precursor in the biochemical pathway.[12]

-

In Microorganisms (e.g., Zygosaccharomyces rouxii): This yeast, important in the fermentation of products like soy sauce, is known to produce HDMF.[11] The pathway also utilizes FBP as a precursor. Research has identified 1-deoxy-2,3-hexodiulose-6-phosphate as an intermediate in the conversion of FBP to HDMF, a step that requires enzymatic action by the yeast.[11]

Factors Influencing Furanone Yield and Formation Kinetics

The efficiency of furanone formation is not solely dependent on the presence of precursors. The reaction environment plays a critical, and often controllable, role. This is particularly true for the Maillard reaction.

Effect of pH, Precursors, and Catalysts

Systematic studies on model systems containing L-rhamnose and L-lysine have elucidated the impact of key reaction parameters on HDMF formation.

| Parameter | Observation | Causality & Significance |

| Phosphate Concentration | The most significant factor affecting HDMF formation and rhamnose degradation kinetics.[7][13] | Phosphate acts as a catalyst, likely by facilitating the enolization and dehydration steps that are crucial for the degradation of the sugar precursor and subsequent cyclization into the furanone ring. |

| Precursor Concentration | Higher concentrations of rhamnose lead to increased HDMF yield. | Follows standard reaction kinetics; more available substrate allows for a greater total yield of the product, assuming other factors are not limiting. |

| pH | Formation is highly dependent on pH, with different optimal ranges depending on the specific precursors and system. | pH influences the rate-limiting steps of the Maillard reaction. For example, the initial condensation step is favored at higher pH, while enolization and dehydration steps are often acid-catalyzed. |

Data synthesized from studies on rhamnose/lysine model systems.[2][7][13]

These findings demonstrate that by carefully controlling parameters like buffer composition (phosphate concentration) and pH, the yield of desirable flavor compounds like HDMF can be maximized during food processing.[2]

Experimental Protocol: Studying Furanone Formation in a Model System

To investigate the mechanisms and influencing factors of furanone formation, researchers utilize controlled model systems. The following outlines a typical workflow for studying the Maillard reaction between a sugar and an amino acid.

Methodology Details

-

Preparation of Model Solution: A typical experiment involves dissolving equimolar amounts (e.g., 5 mmol) of a sugar (like D-xylose) and an amino acid (like glycine) in a phosphate buffer (e.g., 0.2 mol/L, pH 7.0).[14]

-

Thermal Processing: The solution is heated in a sealed container at a specific temperature (e.g., 90°C) for a set duration (e.g., 1 hour).[6]

-

Extraction: After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane to isolate the volatile and semi-volatile compounds, including the furanones.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer fragments them, creating a unique mass spectrum or "fingerprint" that allows for positive identification.[6] For enhanced confirmation, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.[6]

This self-validating system allows researchers to precisely control variables and use powerful analytical techniques to identify and quantify reaction products, thereby confirming or refuting proposed mechanistic pathways.

Conclusion

The formation of this compound and its isomers, particularly the sensorially significant 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a multifaceted process governed by principles of organic and biochemistry. The Maillard reaction stands out as a dominant pathway in thermally processed foods, with elegant mechanisms involving not only the direct degradation of hexoses but also the sophisticated chain-elongation of pentose-derived intermediates with Strecker aldehydes. Concurrently, caramelization contributes to the pool of furanic compounds through the thermal degradation of sugars alone. In natural systems, specific enzymatic pathways have evolved, utilizing common metabolic intermediates like Fructose-1,6-bisphosphate to synthesize these potent aroma compounds. The yield and kinetics of these reactions are highly sensitive to environmental factors such as pH, temperature, and the presence of catalysts like phosphate. For researchers and developers, a deep, mechanistic understanding of these pathways is paramount for the rational design of food processes and biotechnological systems aimed at producing specific, desirable flavor profiles.

References

- 1. NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION | Semantic Scholar [semanticscholar.org]

- 2. imreblank.ch [imreblank.ch]

- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. imreblank.ch [imreblank.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions [pnfs.or.kr]

- 9. Caramelization in Cooking - Caramelization Reactions | Chemistry Net [chem-net.blogspot.com]

- 10. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. imreblank.ch [imreblank.ch]

An In-Depth Technical Guide to the Reactivity of the Furanone Ring in 2,2-Dimethyl-3(2H)-furanone

Introduction

The furanone scaffold is a privileged structure in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 2,2-Dimethyl-3(2H)-furanone stands out as a versatile building block. Its unique electronic and steric features, conferred by the gem-dimethyl group at the C2 position, govern a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the this compound ring system, offering insights into its synthetic accessibility and its utility in the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important heterocyclic motif.

Structural and Electronic Properties

The reactivity of this compound is fundamentally dictated by the interplay of several structural and electronic factors. The core of the molecule is a five-membered unsaturated lactone, or butenolide, ring. The key features influencing its chemical behavior are:

-

α,β-Unsaturated Carbonyl System: The conjugated system, encompassing the C=O group at C3 and the C=C double bond between C4 and C5, is the primary site of reactivity. This arrangement creates electrophilic centers at the carbonyl carbon (C3) and the β-carbon (C5), making them susceptible to nucleophilic attack.

-

Enol Ether Character: The endocyclic oxygen atom imparts enol ether character to the double bond, which can influence its participation in cycloaddition reactions and its reactivity towards electrophiles.

-

Steric Hindrance: The gem-dimethyl group at the C2 position provides significant steric shielding. This steric bulk can direct the approach of reagents, leading to regioselective and stereoselective transformations. For instance, it can hinder direct attack at the C2 position and influence the facial selectivity of additions to the double bond.

These features combine to create a scaffold that can undergo a variety of chemical transformations, making it a valuable synthon for the construction of diverse molecular frameworks.

Key Chemical Transformations of the this compound Ring

The furanone ring of this compound participates in a wide array of chemical reactions, including nucleophilic additions, cycloadditions, and photochemical transformations.

Nucleophilic Addition Reactions

The electrophilic nature of the α,β-unsaturated carbonyl system makes this compound a prime substrate for nucleophilic attack. These reactions can occur via two main pathways:

-

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon (C3). This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents.

-

1,4-Addition (Conjugate Addition): "Soft" nucleophiles, such as cuprates, enolates, and amines, tend to add to the β-carbon (C5) of the conjugated system. This conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A study by Smith and Jerris provided support for the Baldwin rules for ring closure in the context of conjugated additions to this compound.

The interplay between these two addition modes can often be controlled by the choice of nucleophile, solvent, and reaction temperature, offering a high degree of synthetic flexibility.

Cycloaddition Reactions

The endocyclic double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex polycyclic systems.

-

[3+2] Cycloadditions: This class of reactions is particularly valuable for the synthesis of five-membered heterocyclic rings. For instance, an organocatalyzed [3+2] asymmetric cycloaddition between furanone derivatives and azomethine ylides has been reported to produce highly functionalized bicyclic adducts with excellent stereocontrol.[2][3] This transformation highlights the ability of the furanone scaffold to participate in reactions that generate multiple stereocenters in a single step.

-

[4+2] Cycloadditions (Diels-Alder Reactions): While less common due to the electron-rich nature of the enol ether-like double bond, this compound can act as a dienophile with highly reactive dienes.

-

[8+2] Cycloadditions: In a notable example, 5-substituted-furan-2(3H)-ones have been shown to undergo [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, demonstrating the versatility of the furanone ring in higher-order cycloadditions.[4]

The ability of the furanone ring to participate in these varied cycloaddition reactions underscores its importance as a building block for the rapid construction of molecular complexity.

Photochemical Reactions

The α,β-unsaturated carbonyl moiety in this compound makes it amenable to photochemical transformations. A key reaction is the [2+2] photoannelation with alkenes to form cyclohexenones. This reaction proceeds via the photoexcited triplet state of the furanone, which then adds to the ground state of the alkene to form a cyclobutane intermediate that subsequently rearranges.

Experimental Protocol: [2+2] Photoannelation of this compound with an Alkene

This protocol outlines a general procedure for the photochemical cycloaddition of this compound with a generic alkene.

Materials:

-

This compound

-

Alkene (e.g., cyclohexene)

-

Anhydrous solvent (e.g., benzene or acetonitrile)

-

High-pressure mercury lamp (e.g., 450 W Hanovia)

-

Pyrex filter

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1.0 eq) and the alkene (5-10 eq) in the chosen anhydrous solvent.

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.

-

Irradiation: Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out short-wavelength UV light that could cause decomposition). Maintain the reaction temperature at or slightly above room temperature using a water bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Recyclization Reactions

The furanone ring can undergo ring-opening and subsequent recyclization in the presence of certain nucleophiles, particularly dinucleophiles like hydrazines. This process allows for the transformation of the furanone core into other heterocyclic systems. For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to recyclization and the formation of pyrazol-3-ones.[5]

Applications in Drug Development and Organic Synthesis

The diverse reactivity of the this compound ring makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.

Medicinal Chemistry

Furanone derivatives have been investigated for a wide range of therapeutic applications. For example, certain 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.[6] The furanone core provides a rigid framework upon which various substituents can be installed to modulate biological activity and pharmacokinetic properties.

Organic Synthesis

The ability to undergo a multitude of chemical transformations makes this compound a key starting material for the synthesis of complex natural products and other target molecules. The stereocontrolled introduction of new functionalities via nucleophilic additions and cycloadditions allows for the efficient construction of chiral centers.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [7] |

| Molecular Weight | 112.13 g/mol | [7] |

| Boiling Point | 46-47 °C at 18 mmHg | |

| Density | 1.027 g/mL at 25 °C | |

| Refractive Index | n20/D 1.455 |

Visualizing Reaction Pathways

Graphviz Diagram: Key Reactions of this compound

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a versatile and highly reactive heterocyclic compound. The interplay of its α,β-unsaturated carbonyl system, enol ether character, and the steric influence of the gem-dimethyl group at the C2 position gives rise to a rich and predictable reactivity profile. Its propensity to undergo nucleophilic additions, cycloadditions, and photochemical reactions makes it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the factors that govern its reactivity is crucial for harnessing its full synthetic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01471A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Stability and Degradation of 2,2-Dimethyl-3(2H)-furanone

Introduction

2,2-Dimethyl-3(2H)-furanone is a five-membered heterocyclic compound featuring a lactone (cyclic ester) and an enol ether functional group.[1] As a versatile synthetic intermediate, its chemical stability is of paramount importance for ensuring the integrity, purity, and safety of downstream products in research and drug development. Understanding the conditions that lead to its degradation is critical for defining appropriate storage protocols, predicting shelf-life, and developing robust analytical methods.

This technical guide provides an in-depth analysis of the stability profile and principal degradation pathways of this compound. We will explore its intrinsic physicochemical properties and delve into the mechanisms of its degradation under thermal, hydrolytic, and oxidative stress. Furthermore, this guide furnishes field-proven experimental protocols for conducting stability assessments, offering researchers a practical framework for their own investigations.

Physicochemical Properties and Intrinsic Stability

The reactivity of this compound is dictated by its unique molecular architecture. The presence of a lactone ring makes it susceptible to hydrolysis, while the enol ether moiety is a potential site for electrophilic attack and oxidation. The gem-dimethyl group at the C2 position provides steric hindrance that may influence reaction kinetics compared to unsubstituted furanones. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 46-47 °C at 18 mmHg | [2] |

| Density | 1.027 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.455 | [2] |

| Recommended Storage | 2-8°C | [2] |

Major Degradation Pathways

The stability of this compound is compromised by several environmental factors, primarily temperature, pH, and exposure to light and oxidative agents.

Thermal Degradation and Isomerization

Theoretical and experimental studies on the parent 2(3H)-furanone ring system reveal a significant susceptibility to thermal degradation.[4][5][6][7][8] The primary pathway involves isomerization to the more thermodynamically stable 2(5H)-furanone tautomer.[9] This conversion is believed to proceed through a 1,2-hydrogen transfer reaction that results in a transient, ring-opened ketenoic aldehyde intermediate.[4][5][7] At elevated temperatures (e.g., >550 °C), further decomposition can occur, leading to the formation of smaller volatile products such as acrolein and carbon monoxide.[6][7]

Caption: Proposed thermal degradation and isomerization pathway for this compound.

Hydrolytic Degradation

The lactone functional group is inherently prone to hydrolysis, a reaction that can be catalyzed by both acid and base. This represents a critical degradation pathway in aqueous environments. While specific kinetic data for this compound is not widely published, studies on structurally related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have shown them to be unstable across a wide range of pH values (2.0-8.0).[10][11][12][13] It is mechanistically sound to infer a similar lability for the target compound.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield 3-hydroxy-3-methyl-2-oxobutanoic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate is rapid and irreversible, forming the carboxylate salt of the corresponding hydroxy acid.

Caption: General mechanisms for the acid- and base-catalyzed hydrolysis of the furanone ring.

Oxidative and Photochemical Degradation

Exposure to oxidative agents or high-energy light can initiate degradation. Studies on the parent furanone ring under UV photolysis indicate that the resulting decomposition products are broadly consistent with those from thermal degradation, suggesting similar ring-opening mechanisms.[4][5][6] Furthermore, the photosensitized oxidation of the related HDMF molecule in the presence of chlorophyll and oxygen was shown to produce a complex mixture of smaller molecules, including ethyl pyruvate, acetic acid, and lactic acid.[14] This suggests that the enol ether double bond in this compound is a likely target for oxidative cleavage, particularly in the presence of photosensitizers and reactive oxygen species.

Analytical Methodologies for Stability Assessment

A robust understanding of degradation requires a systematic experimental approach. Forced degradation, or stress testing, is an essential tool for identifying potential degradants and elucidating degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol is designed as a self-validating system to identify the stability liabilities of this compound. The inclusion of unstressed controls and the use of a stability-indicating analytical method are critical for trustworthy results.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1.0 mg/mL. Causality: Methanol is chosen as a relatively inert solvent to ensure the compound is fully dissolved before being subjected to aqueous stress conditions.

-

Sample Preparation: For each condition, transfer 1.0 mL of the stock solution into a labeled vial.

-

Control: Add 1.0 mL of water.

-

Acid Hydrolysis: Add 1.0 mL of 1N HCl.

-

Base Hydrolysis: Add 1.0 mL of 1N NaOH.

-

Oxidation: Add 1.0 mL of 3% H₂O₂.

-

Thermal: Add 1.0 mL of water.

-

-

Stress Conditions:

-

Incubate the Acid, Base, and Oxidation vials at 60°C for 24 hours. Causality: Elevated temperature is used to accelerate degradation to an observable level within a practical timeframe.

-

Incubate the Thermal vial at 80°C for 48 hours.

-

Expose a separate, un-capped solution (in a quartz cuvette for UV transparency) to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

-

Quenching/Neutralization: After the incubation period, cool all samples to room temperature.

-

Neutralize the Acid Hydrolysis sample with an equivalent amount of 1N NaOH.

-

Neutralize the Base Hydrolysis sample with an equivalent amount of 1N HCl. Causality: Neutralization stops the hydrolytic reactions, ensuring the analytical results reflect the degradation at the specific time point.

-

-

Final Dilution and Analysis: Dilute all samples (including the control) to a final concentration of approximately 100 µg/mL with a suitable mobile phase (e.g., 50:50 methanol:water) and analyze immediately.

Analytical Workflow and Degradant Characterization

A multi-technique approach is essential for the comprehensive analysis of stressed samples.[9] The choice of technique depends on the nature of the expected degradants.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (LC-MS) detector, HPLC is the primary tool for quantifying the parent compound and detecting non-volatile, polar degradants such as the ring-opened products from hydrolysis.[15] A stability-indicating method must be developed, which can resolve the parent peak from all degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile degradants that may result from thermal decomposition.[16] Headspace analysis can be particularly effective for capturing these compounds.

Caption: A typical analytical workflow for a forced degradation stability study.

Summary and Recommendations

This compound exhibits key stability liabilities related to its lactone and enol ether functionalities.

-

Thermal Instability: The compound is susceptible to thermal isomerization and, at higher temperatures, decomposition.

-

Hydrolytic Instability: It is expected to degrade in both acidic and basic aqueous solutions via hydrolysis of the lactone ring.

-

Oxidative/Photolytic Sensitivity: The molecule may degrade upon exposure to oxidizing agents and UV light.

Based on these findings, the following handling and storage recommendations are provided:

-

Storage: Store the material in tightly sealed containers at refrigerated temperatures (2-8°C) as recommended.[2]

-

Handling: Avoid exposure to high temperatures, strong acids, strong bases, and direct sunlight. Use in well-ventilated areas.

-

Formulation: When used in aqueous formulations, careful pH control and the exclusion of oxygen and light are crucial to maintain stability.

This guide provides a foundational understanding of the stability of this compound. For specific applications, it is imperative that researchers conduct tailored stability studies under conditions relevant to their intended use.

References

- 1. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pure.atu.ie [pure.atu.ie]

- 5. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. portal.fis.tum.de [portal.fis.tum.de]

- 11. portal.fis.tum.de [portal.fis.tum.de]

- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted 3(2H)-Furanones: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 3(2H)-furanone scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in natural products with a vast spectrum of biological activities.[1][2] This five-membered heterocyclic ring system has become an indispensable motif for the design and development of novel therapeutic agents.[2][3] Synthetic and natural derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] This technical guide provides a comprehensive overview of the key biological activities of substituted 3(2H)-furanones, synthesizing technical data with field-proven insights. We will delve into the primary mechanisms of action, present quantitative efficacy data, and provide detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals to assess these activities in a laboratory setting.

Section 1: Anticancer Properties of 3(2H)-Furanone Derivatives

Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[1][6] Their therapeutic potential stems from their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell growth and proliferation.

Core Mechanisms of Anticancer Action

The anticancer effects of furanones are primarily attributed to two overlapping molecular mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[1]

-

Induction of Apoptosis via Oxidative Stress: A prominent mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.[1] This oxidative stress can trigger the mitochondrial permeability transition pore, leading to mitochondrial swelling and the activation of a caspase-dependent apoptotic cascade, ultimately resulting in cell death.[1]

-

Cell Cycle Arrest: Many furanone derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[1] This action is often a consequence of cellular damage, such as DNA damage, which prevents the cell from proceeding into mitosis.[1] For instance, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in glioma cells by directly interacting with DNA.[7]

-

Enzyme and Receptor Modulation: Some derivatives exert their effects by targeting specific cellular components. Theoretical studies suggest that certain furanones could act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth.[6][8] Others have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[9]

Caption: Key anticancer mechanisms of substituted 3(2H)-furanones.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for a compound's cytotoxic potency. The data below, compiled from multiple studies, illustrates the efficacy of various furanone derivatives against several human cancer cell lines.[1][9]

| Compound Class / Name | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Findings |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][7] |

| Furan-based Triazinone (7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1] |

| 5-O-silylated MBA (3a) | HCT-116 (Colon) | 1.3 | Potent antiproliferative activity.[1] |

| Furanone Precursor (1) | HeLa (Cervical) | 0.08 | Promotes PTEN activity, suppressing PI3K/Akt and Wnt/β-catenin signaling.[9] |

| Furanone Derivative (24) | HeLa (Cervical) | 0.44 | Promotes PTEN activity, suppressing PI3K/Akt and Wnt/β-catenin signaling.[9] |

| Furanone Derivative (24) | SW620 (Colorectal) | 11.02 | Moderate anti-proliferative activity.[9] |

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed human cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

-

Compound Preparation & Treatment: Prepare a stock solution of the test furanone derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions in culture medium to achieve the desired final concentrations.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only as a blank.[13]

-

Incubation: Incubate the plate for the chosen exposure time (typically 48 or 72 hours) at 37°C with 5% CO₂.[13]

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (stock of 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10][12][13] This allows metabolically active cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentages against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Section 2: Anti-inflammatory Activity

Substituted furanones have demonstrated significant anti-inflammatory properties, positioning them as potential candidates for treating a range of inflammatory diseases.[4][14] Their activity is often multifaceted, involving the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory signaling cascades.[4][15]

Core Mechanisms of Anti-inflammatory Action

The furanone scaffold has been shown to interfere with inflammatory processes through several mechanisms:

-

Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][16] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of COX and LOX can produce a broader spectrum of anti-inflammatory effects.[15]

-

Suppression of Inflammatory Mediators: Furan derivatives can suppress the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

-

Modulation of Signaling Pathways: Furanones can inhibit critical pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.[4][17]

-

Antioxidant Activity: Many furanones possess antioxidant properties, enabling them to scavenge free radicals and reactive oxygen species (ROS) that contribute to inflammatory processes.[4]

Caption: Anti-inflammatory action of 3(2H)-furanones via pathway modulation.

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The efficacy of furanone derivatives as anti-inflammatory agents is often evaluated by their ability to inhibit enzymes like COX-2 and 15-LOX, and to reduce the production of inflammatory mediators like TNF-α.

| Compound Class / Name | Target | % Inhibition / IC₅₀ | Key Findings |

| N-phenylpyridazinone (5b) | COX-2 | 84.1% (@ 10 µM) | Promising dual COX-2/15-LOX inhibitor.[18] |

| N-phenylpyridazinone (5b) | 15-LOX | 79.2% (@ 10 µM) | Also shows high TNF-α inhibition.[18] |

| N-benzoylpyridazinone (8b) | COX-2 | 82.3% (@ 10 µM) | Potent anti-inflammatory agent.[18] |

| N-benzoylpyridazinone (8c) | COX-2 | 81.9% (@ 10 µM) | Potent anti-inflammatory agent.[18] |

| 4,5-diaryl furanone (F-deriv) | COX-1 | IC₅₀ = 2.8 µM | Also exhibited significant in vivo anti-inflammatory activity.[19] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol assesses a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[17][20] The assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.[20]

Caption: Workflow for the Griess assay to measure NO inhibition.

Detailed Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[20]

-

Pre-treatment: Treat the cells with different non-toxic concentrations of the furanone test compound for 1 hour.[17][20]

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce inflammation and NO production.[20]

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[20]

-

Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[20] Add 50 µL of this freshly mixed reagent to each well containing the supernatant.

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production for each furanone concentration compared to the LPS-stimulated control.

Section 3: Antimicrobial and Quorum Sensing Inhibition

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[21] Furanone derivatives, particularly halogenated furanones isolated from marine algae, have shown potent antimicrobial effects and, crucially, the ability to inhibit bacterial communication, a process known as quorum sensing (QS).[22][23]

Core Mechanisms of Antimicrobial Action

Furanones combat bacterial pathogens through at least two distinct strategies:

-

Direct Antimicrobial Activity: Some furanone derivatives possess inherent antibacterial properties, capable of killing bacteria or inhibiting their growth.[24] The exact mechanisms are varied but can involve disruption of cellular integrity or key metabolic processes.

-

Quorum Sensing Inhibition (QSI): This is a key anti-virulence strategy. Many pathogenic bacteria use QS to coordinate gene expression for virulence factor production and biofilm formation.[22][25] Furanones are structurally similar to bacterial signaling molecules (like N-acyl homoserine lactones, AHLs) and can act as antagonists, competitively binding to receptor proteins (e.g., LasR in P. aeruginosa) and disrupting the entire signaling cascade.[23][26][27] By inhibiting QS, furanones can reduce the production of toxins and enzymes and prevent biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.[22][25]

Caption: Furanones competitively inhibit bacterial quorum sensing receptors.

Quantitative Data: Antimicrobial & QSI Efficacy

The Minimum Inhibitory Concentration (MIC) is the fundamental measure of a compound's direct antibacterial potency.[21] QSI activity is often measured by the reduction in a QS-controlled phenotype, such as virulence factor production.

| Compound Class | Organism | Assay Type | Efficacy / Concentration | Key Findings |

| Chlorine-furanone (1H) | Bacteria | MIC (Rich Broth) | 150 µg/mL | Activity was significantly increased in minimal media.[24] |

| Chlorine-furanone (1H) | Bacteria | MIC (Minimal Media) | 0.75 µg/mL | Demonstrates dependence on growth conditions.[24] |

| Furanone C-30 | P. aeruginosa | Pyocyanin Production | 25 - 50 µM | Significant reduction in a key virulence factor.[27] |

| Furanone C-30 | P. aeruginosa | Gene Expression (lasB) | 2.5 - 5 µg/mL | Dose-dependent decrease in elastase gene expression.[27] |

| HDMF (Strawberry Furanone) | P. aeruginosa | Biofilm Formation | 42.6% Reduction | Reduces biofilm and multiple virulence factors.[26] |

| HDMF (Strawberry Furanone) | P. aeruginosa | Pyocyanin Production | 51.4% Reduction | Competes with AHL signals for receptors.[26] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and accurate technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][28]

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the furanone compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.[21]

-

Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and suspend them in broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][21]

-

Inoculum Dilution: Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][21]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Be sure to include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[21]

-

Incubation: Seal or cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Section 4: Conclusion and Future Perspectives

Substituted 3(2H)-furanones represent a versatile and highly valuable scaffold in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to novel anti-virulence action through quorum sensing inhibition, underscore their therapeutic potential.[1][4][25] The ability of medicinal chemists to rationally design and synthesize derivatives with enhanced potency and selectivity continues to drive this field forward.[14] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity, moving the most promising candidates from in vitro validation to in vivo efficacy studies. The exploration of furanone derivatives as combination therapies, particularly in oncology and infectious disease, also presents a compelling avenue for future investigation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccij-online.org [ccij-online.org]

- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The In Vitro Anti-Pseudomonal Activity of Cu2+, Strawberry Furanone, Gentamicin, and Lytic Phages Alone and in Combination: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]